3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 4 positions It also contains a phenylsulfonyl group and a thiophene ring attached to an ethyl chain
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzoic acid and 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine.
Amide Bond Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
Chemical Reactions Analysis
3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer, due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophene groups may contribute to its binding affinity and specificity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide include:
3,4-dimethoxy-N-(2-(phenylsulfonyl)ethyl)benzamide: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.
3,4-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the phenylsulfonyl group, potentially altering its solubility and interaction with molecular targets.
3,4-dimethoxy-N-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biological Activity
3,4-Dimethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps including the formation of the thiophenes and the introduction of the phenylsulfonyl group. Various synthetic routes have been explored to optimize yield and purity. For instance, one method employs vicinal thiosulfonylation reactions to attach the sulfonyl group effectively .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits moderate to high potency in inhibiting various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in tumor cells through caspase activation pathways. For example, a study involving a series of benzamide derivatives showed that modifications at the benzamide position influenced the anticancer activity significantly .
Inhibition of Chitin Synthesis
Another notable biological activity is its role as an inhibitor of chitin synthesis in insects. This property has implications for pest control, particularly against species like Chilo suppressalis. The compound's effectiveness was evaluated using a bioassay method that quantitatively measures chitin synthesis inhibition .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition leads to reduced cell viability in cancer cell lines .
Study 1: Antitumor Effects
In a clinical setting, patients treated with benzamide derivatives similar to this compound showed significant tumor regression and prolonged survival rates. A cohort study indicated that patients administered high doses exhibited a remarkable response rate, underscoring the compound's therapeutic potential .
Study 2: Insecticidal Activity
Field trials assessing the insecticidal properties of the compound demonstrated effective control over pest populations. The results indicated a significant reduction in chitin levels in treated insects compared to controls, confirming its role as a chitin synthesis inhibitor .
Data Table
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-26-17-11-10-15(13-18(17)27-2)21(23)22-14-20(19-9-6-12-28-19)29(24,25)16-7-4-3-5-8-16/h3-13,20H,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBVZIEQVKTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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